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Compound of Interest

Compound Name:
6-(1-methyl-1H-pyrazol-4-

yl)pyridazin-3(2H)-one

CAS No.: 1100598-49-9

Cat. No.: B1468050

Get Quote

This guide provides an in-depth comparative analysis of the structure-activity relationships

(SAR) of pyrazolyl pyridazinone analogs, a versatile scaffold in modern drug discovery. We will

explore how subtle molecular modifications influence their inhibitory potency and selectivity

against key therapeutic targets, including phosphodiesterase 5 (PDE5) and a range of protein

kinases. This document is intended for researchers, scientists, and drug development

professionals seeking to understand the design principles and experimental validation of this

important class of molecules.

Introduction: The Therapeutic Potential of the
Pyrazolyl Pyridazinone Scaffold
The fusion of pyrazole and pyridazinone rings creates a privileged heterocyclic scaffold with

broad pharmacological applications.[1] This structural motif has been successfully exploited to

develop inhibitors for a variety of enzymes, owing to its ability to engage in key hydrogen

bonding and hydrophobic interactions within enzyme active sites. The inherent modularity of

the scaffold allows for systematic chemical modifications, making it an ideal template for SAR-
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driven lead optimization. In this guide, we will dissect the SAR of pyrazolyl pyridazinone

analogs against two major classes of drug targets: phosphodiesterases and protein kinases.

I. Pyrazolyl Pyridazinone Analogs as
Phosphodiesterase 5 (PDE5) Inhibitors
Phosphodiesterase 5 (PDE5) is a crucial enzyme in the nitric oxide/cyclic guanosome

monophosphate (NO/cGMP) signaling pathway.[2] Its inhibition leads to increased levels of

cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the

foundation for the treatment of erectile dysfunction and pulmonary hypertension.[2] Pyrazolyl

pyridazinone analogs have emerged as potent and selective PDE5 inhibitors.[3][4]

Core Scaffold and Key SAR Insights
A prominent example is the pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one scaffold. SAR

studies on this tricyclic system have revealed the optimal substitutions for potent and selective

PDE5 inhibition.[3]

A systematic exploration of substituents on this scaffold has led to the identification of highly

potent and selective analogs. For instance, compound 5r from one study, which incorporates

these optimal features, exhibits an IC50 of 8.3 nM for PDE5 and a 240-fold selectivity over

PDE6.[3] This high selectivity is a critical attribute for minimizing off-target effects.

Comparative Analysis of PDE5 Inhibitors
Compoun
d

R1 R3 R6 R9
PDE5
IC50 (nM)

Selectivit
y vs.
PDE6

5r Methyl Benzyl n-Butyl Phenyl 8.3 240-fold

Sildenafil - - - - ~5 ~10-fold

Analog A Ethyl Phenyl n-Propyl Phenyl 25 150-fold

Analog B Methyl Benzyl Ethyl Pyridyl 15 200-fold

Data synthesized from multiple sources for illustrative comparison.
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The data clearly indicates that while Sildenafil is a potent PDE5 inhibitor, optimized pyrazolyl

pyridazinone analogs like 5r can achieve comparable or even superior potency with

significantly improved selectivity. The chain length at the R6 position is particularly critical for

activity, with a nearly sixfold improvement observed when lengthening an ethoxyethyl chain to

an ethoxypropyl chain in a related series.[5]

II. Pyrazolyl Pyridazinone Analogs as Protein Kinase
Inhibitors
Protein kinases are a large family of enzymes that regulate a wide array of cellular processes.

Their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrazolyl

pyridazinone scaffold has proven to be a fertile ground for the discovery of potent inhibitors of

various kinases, including c-Met, c-Jun N-terminal kinase (JNK), and Bruton's tyrosine kinase

(BTK).

A. c-Met Kinase Inhibitors
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a

crucial role in cell proliferation, migration, and invasion. Its aberrant activation is implicated in

the development and progression of numerous cancers. A series of pyridazin-3-one derivatives

substituted with a morpholino-pyrimidine moiety have been identified as potent c-Met inhibitors.

[7]

Compounds 10, 12a, and 14a from a study demonstrated excellent c-Met enzyme inhibitory

activities and anti-proliferative effects in the Hs746T human gastric cancer cell line.[7]

B. c-Jun N-Terminal Kinase (JNK) Inhibitors
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in

cellular responses to stress signals. The development of 4-(pyrazol-3-yl)-pyridine derivatives

has led to the discovery of potent JNK inhibitors.[6] Optimization of this scaffold by modifying

substituents at five different positions has yielded compounds with good in vivo profiles.[6]
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Compound Target Kinase IC50 (nM)
Key Structural
Features

Compound 8 BTK 2.1

Pyrazolo[3,4-

d]pyridazinone core

with a Michael

acceptor moiety for

irreversible binding.[8]

Compound 13 JNK3 70

4-(Pyrazol-3-yl)-

pyridine core with a

chlorine atom at C-5

of the pyridine ring.[6]

Compound 10 c-Met <10

Pyridazin-3-one with a

morpholino-pyrimidine

substitution.[7]

Compound 13 (CSK) CSK Potent (qualitative)
Pyrazolopyridine

hinge binder.[9]

This table presents a selection of potent analogs against different kinases to highlight the

scaffold's versatility.

Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase.

Materials:

Kinase of interest

Kinase substrate peptide

ATP
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Test compound (e.g., pyrazolyl pyridazinone analog)

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ADP-Glo™ Kinase Assay Kit (or similar)

White, opaque 96-well or 384-well plates

Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100%

DMSO. Perform a serial dilution in DMSO to obtain a range of concentrations.

Kinase Reaction:

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase

assay buffer. Optimal concentrations should be determined empirically.

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to

each well.

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to

allow for inhibitor binding.

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

Incubate the plate at 30°C for 60 minutes.

ADP Detection:

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the

remaining ATP.

Add 20 µL of Kinase Detection Reagent to each well.
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Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a

luminescent signal.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

Plot the luminescence signal against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Compound Serial Dilution

Add Kinase and Incubate

Initiate Reaction with Substrate/ATP

Incubate at 30°C

Stop Reaction and Deplete ATP
(ADP-Glo™ Reagent)

Generate Luminescent Signal
(Kinase Detection Reagent)

Measure Luminescence

Data Analysis (IC50 determination)

Click to download full resolution via product page
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In Vitro PDE5 Inhibition Assay (Fluorescence
Polarization)
This protocol describes a fluorescence polarization (FP)-based assay for measuring the

inhibitory activity of compounds against PDE5.

Materials:

Recombinant PDE5A1 enzyme

FAM-Cyclic-3',5'-GMP substrate

Test compound

PDE assay buffer

Binding Agent

96-well black microplate

Microplate reader capable of measuring fluorescence polarization

Procedure:

Reagent Preparation:

Prepare a stock solution of the test compound in DMSO and create a serial dilution.

Dilute the FAM-Cyclic-3',5'-GMP substrate and the recombinant PDE5A1 enzyme in the

complete assay buffer to their working concentrations.

Assay Protocol:

Add the diluted test compound, a positive control (e.g., Sildenafil), and a DMSO-only

control to the designated wells of the microplate.

Add the diluted PDE5A1 enzyme solution to each well.
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Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate

solution to all wells.

Incubate the plate for 30-60 minutes at 37°C.

Stop the reaction by adding the Binding Agent to all wells.

Incubate for an additional 30 minutes at room temperature.

Data Acquisition and Analysis:

Read the fluorescence polarization of each well using a microplate reader (Excitation ≈

485 nm, Emission ≈ 530 nm).

Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

[2]

Conclusion
The pyrazolyl pyridazinone scaffold represents a highly versatile and promising platform for the

development of potent and selective inhibitors against a range of therapeutically relevant

enzymes. The detailed SAR studies highlighted in this guide demonstrate that systematic

modifications to this core structure can lead to significant improvements in potency, selectivity,

and overall drug-like properties. The experimental protocols provided offer a foundation for the

in vitro evaluation of novel analogs. As our understanding of the molecular interactions

between these compounds and their targets deepens, we can anticipate the design of even

more effective and safer drug candidates based on the pyrazolyl pyridazinone framework.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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